[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-6-8-16(14,15)13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOMGCMUOCEIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207045 | |
| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-81-2 | |
| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926249-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine typically involves multi-step organic reactions. One common method is the Strecker synthesis, which involves the reaction of 3,4-dihydroisoquinoline with an aldehyde and potassium cyanide in the presence of an acid catalyst . The reaction conditions often include room temperature and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products can be further utilized in different applications, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its derivatives have been evaluated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl-Ethylamine Linkages
Compound 1 : [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine hydrochloride
- Molecular weight : ~353.87 g/mol (estimated).
- Key features : Direct sulfonyl linkage to ethylamine; hydrochloride salt improves solubility.
- Applications : Supplier listings suggest research use, but biological data are unspecified .
Compound 2 : 4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline (CAS: 7252-02-0)
- Molecular formula : C₁₅H₁₄N₂O₂S.
- Key differences : Aniline replaces ethylamine; sulfonyl group is para-substituted on the benzene ring.
- Applications : Used as a precursor in combinatorial chemistry (purity: 95%) .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| [Target compound] | C₁₇H₁₉N₃O₂S·HCl (est.) | ~353.87 | Sulfonyl-ethylamine | Underexplored |
| 4-Sulfonylaniline analog | C₁₅H₁₄N₂O₂S | 298.35 | Sulfonyl-aniline | Research precursor |
Dihydroisoquinoline Derivatives with Varied Substituents
Compound 3 : N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2,3,4-trimethoxyphenyl)quinazolin-4-amine (4a)
- Molecular formula : C₃₃H₂₈N₃O₂.
- Key features: Quinazoline core with dihydroisoquinoline-ethyl and trimethoxyphenyl groups.
- Synthesis: Method A (47.5% yield) using ethanol .
- Activity : Demonstrated MDR reversal in cancer models .
Compound 4 : [2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine (CAS: 1170047-48-9)
- Molecular formula : C₁₆H₂₁N₃.
- Key differences : Pyrrole ring replaces sulfonyl group; dual heterocyclic moieties.
- Properties : Molecular weight 255.36 g/mol; purity ≥95% .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| 4a | C₃₃H₂₈N₃O₂ | 498.22 | Quinazoline, trimethoxyphenyl | MDR reversal |
| Pyrrole analog | C₁₆H₂₁N₃ | 255.36 | Pyrrole, dihydroisoquinoline | Underexplored |
Ethylamine-Based Bioactive Compounds
Compound 5 : Dopamine HCl (CAS: 62-31-7)
- Molecular formula: C₈H₁₁NO₂·HCl.
- Key features : Simple ethylamine linked to catechol (3,4-dihydroxyphenyl) group.
- Activity : Neurotransmitter with roles in motor control and reward systems .
Compound 6 : (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Key Comparative Insights
Ethylamine vs. aniline: Ethylamine’s basicity could influence cellular uptake or receptor interactions compared to aromatic amines .
Synthetic Accessibility: Method A (ethanol-mediated coupling) is reliable for quinazoline derivatives (~47% yield) . The target compound’s synthesis remains unspecified, suggesting opportunities for methodological innovation.
Biological Data Gaps :
- While quinazoline derivatives (e.g., 4a) show MDR reversal , the target compound and pyrrole analogs lack empirical activity data.
Biological Activity
The compound [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine is a derivative of tetrahydroisoquinoline, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a sulfonamide group attached to a dihydroisoquinoline moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound function as D1 Positive Allosteric Modulators . These modulators enhance the activity of dopamine D1 receptors, which are crucial in various neurological and psychiatric conditions. The modulation of these receptors can influence motor functions, reward pathways, and cognitive processes .
Biological Activity Overview
The biological activities associated with this compound include:
- Neuroprotective Effects : Potential to protect neuronal cells from damage.
- Antidepressant Properties : Modulation of dopamine pathways may contribute to antidepressant effects.
- Anti-inflammatory Activity : Exhibits properties that may reduce inflammation in various models.
1. Neuroprotective Effects
A study demonstrated that derivatives of tetrahydroisoquinoline showed significant neuroprotective effects in models of Parkinson's disease. The mechanism was attributed to the modulation of D1 receptors, leading to decreased apoptosis in neuronal cells .
2. Antidepressant Properties
Research involving animal models indicated that this compound exhibited antidepressant-like behavior in forced swim tests. This effect was linked to increased levels of dopamine and serotonin in the brain .
3. Anti-inflammatory Activity
In vitro studies revealed that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a role in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic routes for [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine, and what challenges arise in achieving high purity?
Level: Basic
Answer:
The synthesis typically involves sulfonylation of a dihydroisoquinoline precursor followed by coupling with an ethylamine derivative. Key steps include:
- Sulfonylation: Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate .
- Amine Coupling: Introducing the ethylamine group via nucleophilic substitution or reductive amination. For example, using ethylenediamine in the presence of a coupling agent like EDC/HOBt .
Challenges: - Byproduct Formation: Competing reactions during sulfonylation (e.g., over-sulfonation) require precise stoichiometry and low-temperature control .
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the target compound from unreacted intermediates .
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Answer:
A combination of spectroscopic and computational methods is recommended:
- NMR Spectroscopy: H and C NMR can confirm the sulfonyl and ethylamine moieties. For example, the sulfonyl group shows characteristic deshielded protons at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 309.12) .
- Computational Modeling: Density Functional Theory (DFT) calculations predict electron density distribution, aiding in understanding reactivity at the sulfonyl and amine sites .
What experimental strategies optimize the compound’s solubility and stability for in vitro assays?
Level: Advanced
Answer:
- Solubility Enhancement: Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Adjust pH to exploit the amine group’s protonation (pKa ~8.5) .
- Stability Testing: Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC .
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the sulfonamide bond .
How can researchers resolve contradictions in reported biological activities of this compound?
Level: Advanced
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, conflicting IC values in kinase inhibition assays may reflect variations in ATP concentrations .
- Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., desulfonated derivatives) that may contribute to off-target effects .
- Meta-Analysis: Cross-reference data with structurally analogous compounds, such as 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)benzenesulfonamide, to identify structure-activity trends .
What methodologies elucidate the compound’s mechanism of action in modulating biological targets?
Level: Advanced
Answer:
- Target Identification: Employ affinity chromatography or photoaffinity labeling to isolate binding proteins. For example, coupling the compound to biotin for streptavidin pull-down assays .
- Kinetic Studies: Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., /) to receptors like serotonin transporters .
- Molecular Docking: Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonding between the sulfonyl group and Tyr-95 in a target enzyme) .
What are the critical considerations for designing derivatives to improve selectivity against off-target receptors?
Level: Advanced
Answer:
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., nitro or fluorine) at the dihydroisoquinoline C6/C7 positions to enhance steric hindrance and reduce off-target binding .
- Prodrug Approaches: Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to mitigate non-specific interactions until target-specific activation .
- Pharmacophore Mapping: Compare the compound’s topology with selective inhibitors (e.g., GF120918, a P-glycoprotein inhibitor) to identify key spatial features .
How can researchers validate the compound’s role in cellular pathways using omics approaches?
Level: Advanced
Answer:
- Transcriptomics: RNA-seq analysis of treated vs. untreated cells identifies differentially expressed genes (e.g., upregulation of apoptosis-related genes like BAX) .
- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies changes in protein abundance, such as reduced kinase activity in MAPK pathways .
- Metabolomics: LC-MS-based profiling detects metabolic shifts (e.g., altered glutathione levels indicating oxidative stress) .
What analytical techniques quantify trace impurities in bulk samples of the compound?
Level: Basic
Answer:
- HPLC-UV/Vis: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Detect at λ = 254 nm for sulfonamides .
- GC-MS: Identify volatile byproducts (e.g., residual solvents) with a DB-5MS column and electron ionization .
- Elemental Analysis: Confirm stoichiometry (e.g., %C, %H, %N) to detect inorganic impurities like sodium sulfite residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
